6-Methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one
CAS No.: 88628-54-0
Cat. No.: VC5829084
Molecular Formula: C11H11NO4
Molecular Weight: 221.212
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88628-54-0 |
|---|---|
| Molecular Formula | C11H11NO4 |
| Molecular Weight | 221.212 |
| IUPAC Name | 6-methoxy-7-nitro-3,4-dihydro-2H-naphthalen-1-one |
| Standard InChI | InChI=1S/C11H11NO4/c1-16-11-5-7-3-2-4-10(13)8(7)6-9(11)12(14)15/h5-6H,2-4H2,1H3 |
| Standard InChI Key | KTIKLRGFDKNYST-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)CCCC2=O)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 6-methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one, reflecting its tetracyclic framework with ketone, methoxy (-OCH₃), and nitro (-NO₂) groups. The molecular formula is C₁₁H₁₁NO₄, corresponding to a molecular weight of 221.21 g/mol . The structure consists of a partially saturated naphthalene ring (tetrahydronaphthalene) with a ketone group at position 1, a methoxy group at position 6, and a nitro group at position 7 (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₁NO₄ | |
| Molecular Weight | 221.21 g/mol | |
| Exact Mass | 221.0688 g/mol | |
| LogP (Partition Coeff.) | 2.1 (estimated) | |
| Topological PSA | 78.9 Ų |
The nitro group’s electron-withdrawing nature and the methoxy group’s electron-donating effects create a polarized electronic environment, influencing reactivity in subsequent chemical transformations .
Synthesis and Manufacturing
The synthesis of 6-methoxy-7-nitro-1,2,3,4-tetrahydronaphthalen-1-one typically proceeds via a multi-step route starting from 6-methoxy-1-tetralone. A representative method involves:
Nitration of 6-Methoxy-1-tetralone
Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to achieve regioselective substitution at the 7-position. The reaction mechanism proceeds through the generation of a nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring. The methoxy group at position 6 directs electrophilic substitution to the adjacent position (C7) due to its ortho/para-directing nature .
Key Reaction Conditions
-
Temperature: 0–5°C (prevents over-nitration)
-
Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v)
-
Reaction Time: 4–6 hours
Purification and Isolation
The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Analytical techniques such as HPLC and NMR confirm purity and regioselectivity .
Physical and Spectroscopic Properties
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
-
¹H NMR (CDCl₃): δ 2.10–2.50 (m, 4H, CH₂ of tetralin), δ 3.85 (s, 3H, OCH₃), δ 6.70–7.20 (m, 2H, aromatic H) .
Chemical Reactivity and Derivatives
Reduction of the Nitro Group
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, yielding 6-methoxy-7-amino-1,2,3,4-tetrahydronaphthalen-1-one. This intermediate is pivotal in synthesizing pharmaceuticals such as serotonin-norepinephrine reuptake inhibitors (SNRIs) .
Oxidation and Functionalization
The ketone group undergoes nucleophilic addition (e.g., Grignard reagents) or condensation reactions (e.g., with hydrazines to form hydrazones). The methoxy group can be demethylated using BBr₃ to yield a phenolic derivative .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to bioactive molecules. For example, reduction of the nitro group produces amines used in antidepressants, while the ketone moiety allows further functionalization for drug candidates .
Materials Science
Conjugated tetralone derivatives exhibit luminescent properties, making them candidates for organic light-emitting diodes (OLEDs). The nitro group’s electron-deficient nature enhances charge transport in such materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume